

potential off-target effects of PF-06835919

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Compound of Interest		
Compound Name:	PF-06835919	
Cat. No.:	B610014	Get Quote

Technical Support Center: PF-06835919

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of **PF-06835919** for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **PF-06835919**?

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism. It shows higher potency for the KHK-C isoform, which is predominantly expressed in the liver, compared to the KHK-A isoform.[1][2] By inhibiting KHK, **PF-06835919** blocks the conversion of fructose to fructose-1-phosphate.[1]

Q2: Is **PF-06835919** selective for ketohexokinase?

PF-06835919 is reported to be a highly selective inhibitor of KHK. In a study, it was tested against a panel of 89 kinases, phosphatases, and receptors at a concentration of 10 μ M and showed selectivity for KHK-C over KHK-A. While the specific data from this broad panel screening is not publicly available, the compound is generally considered selective for its primary target.

Q3: Are there any known off-target effects of **PF-06835919** on other kinases?







A significant off-target effect on other kinases has not been prominently reported in publicly available literature. However, one study has suggested a potential off-target effect on triokinase (TKFC), another enzyme involved in fructose metabolism. This interaction may contribute to the accumulation of fructose-1-phosphate observed in some experimental models. Quantitative data on the direct inhibition of TKFC by **PF-06835919** is currently limited.

Q4: Can PF-06835919 interact with drug metabolizing enzymes, such as cytochrome P450s?

In vitro studies using human primary hepatocytes have shown that **PF-06835919** can act as an inducer of cytochrome P450 3A4 (CYP3A4). However, this effect was not observed in a clinical drug-drug interaction study in humans, where co-administration with the CYP3A4 substrate midazolam did not result in a significant change in midazolam's pharmacokinetic profile.[3] Therefore, **PF-06835919** is not considered a clinically significant inducer of CYP3A4 in vivo.[3]

Q5: Does **PF-06835919** interact with drug transporters?

Yes, **PF-06835919** has been shown to be a substrate for the hepatic uptake transporters OAT2 and OATP1B1.[4] It also acts as an inhibitor of OATP1B1 in vitro. A clinical study investigating this interaction with the OATP1B1 substrate atorvastatin demonstrated a dose-dependent increase in atorvastatin exposure, suggesting a potential for drug-drug interactions with OATP1B1 substrates.[5]

Troubleshooting Guide



Observed Issue	Potential Cause	Recommended Action
Unexpected accumulation of fructose-1-phosphate in cellular or animal models.	Potential off-target inhibition of triokinase (TKFC) by PF- 06835919, in addition to the on-target inhibition of KHK.	- Measure the activity of TKFC in your experimental system Consider using a lower concentration of PF-06835919 to minimize potential off-target effects Correlate fructose-1-phosphate levels with the expression of KHK and TKFC in your model.
Variability in drug efficacy or unexpected side effects when co-administering other drugs.	Potential drug-drug interaction via inhibition of the OATP1B1 transporter.	- Review the substrate profile of co-administered drugs for potential OATP1B1 transport If a co-administered drug is a known OATP1B1 substrate, consider monitoring its plasma concentrations Refer to the provided OATP1B1 inhibition assay protocol to test for interactions in vitro.
Discrepancy between in vitro and in vivo results regarding CYP3A4 induction.	PF-06835919 induces CYP3A4 in vitro but this does not translate to a clinical effect in vivo.	- Be aware of this discrepancy when interpreting in vitro data For preclinical studies, consider assessing CYP3A4 induction in animal models to determine species-specific effects In a clinical context, the risk of CYP3A4-mediated drug interactions with PF-06835919 is considered low.

Quantitative Data Summary

Table 1: Inhibitory Potency of PF-06835919 against Ketohexokinase Isoforms



Target	ICso (nM)
KHK-C	8.4[2]
KHK-A	66[2]

Table 2: Off-Target Interaction Profile of PF-06835919

Off-Target	Interaction Type	In Vitro Metric	In Vivo Observation
Triokinase (TKFC)	Inhibition (Potential)	Data not available	May contribute to fructose-1-phosphate accumulation
OATP1B1	Inhibition	IC50 = 1.9 μM[5]	Increased exposure of co-administered atorvastatin[5]
CYP3A4	Induction	Concentration- dependent increase in mRNA and activity	No significant induction observed in a clinical study[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **PF-06835919** against a kinase of interest.

1. Materials:

- · Recombinant Kinase
- Kinase-specific substrate (peptide or protein)
- **PF-06835919** stock solution (in DMSO)
- Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent



White, opaque 96-well or 384-well plates

2. Procedure:

- Prepare serial dilutions of PF-06835919 in kinase assay buffer. Include a DMSO-only control.
- Add 5 μ L of the diluted **PF-06835919** or DMSO control to the wells of the assay plate.
- Prepare a kinase/substrate mixture in kinase assay buffer.
- Add 10 μL of the kinase/substrate mixture to each well.
- Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.
- Prepare an ATP solution in kinase assay buffer.
- Initiate the kinase reaction by adding 10 μL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each **PF-06835919** concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: OATP1B1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potential of **PF-06835919** on the OATP1B1 transporter.

1. Materials:

- HEK293 or CHO cells stably expressing OATP1B1
- Parental HEK293 or CHO cells (for control)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Hanks' Balanced Salt Solution (HBSS)
- Probe substrate for OATP1B1 (e.g., [3H]-Estron-3-sulfate or a fluorescent substrate)
- **PF-06835919** stock solution (in DMSO)
- Positive control inhibitor (e.g., Rifampicin)
- Scintillation fluid and counter (for radiolabeled substrate) or fluorescence plate reader
- 24-well or 96-well cell culture plates



2. Procedure:

- Seed OATP1B1-expressing cells and parental cells in culture plates and grow to confluence.
- On the day of the assay, wash the cells twice with pre-warmed HBSS.
- Prepare various concentrations of PF-06835919 and the positive control inhibitor in HBSS.
 Include a DMSO-only vehicle control.
- Pre-incubate the cells with the compound solutions or vehicle control for 10-15 minutes at 37°C.
- Prepare the probe substrate solution in HBSS containing the respective concentrations of **PF-06835919**, positive control, or vehicle.
- Initiate the uptake by adding the substrate solution to the wells.
- Incubate for a short period (e.g., 2-5 minutes) at 37°C. The uptake should be in the linear range.
- Stop the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold HBSS.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
- If using a radiolabeled substrate, add the cell lysate to scintillation fluid and measure radioactivity. If using a fluorescent substrate, measure the fluorescence of the lysate.
- Calculate the OATP1B1-mediated uptake by subtracting the uptake in parental cells from the uptake in OATP1B1-expressing cells.
- Determine the percent inhibition of OATP1B1-mediated uptake by **PF-06835919** at each concentration and calculate the IC₅₀ value.

Protocol 3: CYP3A4 Induction Assay in Human Hepatocytes

This protocol outlines the procedure to assess the potential of **PF-06835919** to induce CYP3A4 expression and activity in cultured human hepatocytes.

1. Materials:

- Cryopreserved primary human hepatocytes
- Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate factors)
- · Collagen-coated cell culture plates
- **PF-06835919** stock solution (in DMSO)
- Positive control inducer (e.g., Rifampicin)
- Negative control (vehicle, e.g., 0.1% DMSO)







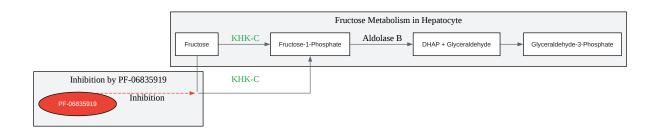
- CYP3A4 probe substrate (e.g., Midazolam or Testosterone)
- LC-MS/MS system for metabolite quantification
- Reagents for RNA isolation and qRT-PCR (optional)

2. Procedure:

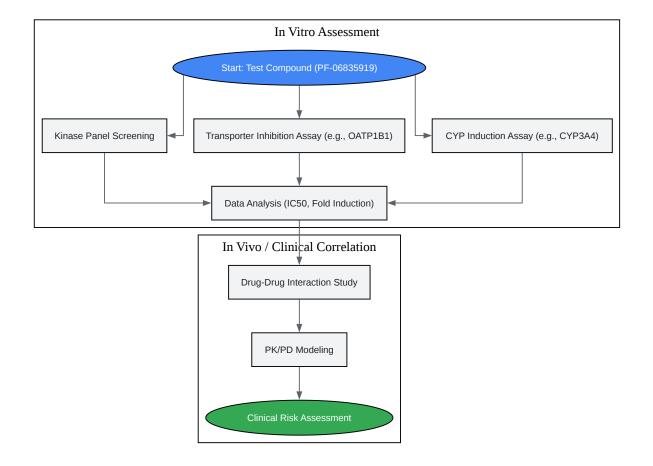
- Thaw and seed the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to form a monolayer (typically 24-48 hours).
- Replace the medium with fresh culture medium containing the desired concentrations of **PF-06835919**, the positive control (e.g., 10 μM Rifampicin), or the vehicle control.
- Culture the cells for 48-72 hours, replacing the medium with fresh compound-containing medium every 24 hours.
- Assessment of CYP3A4 Activity: a. After the induction period, wash the cells with warm medium. b. Incubate the cells with a medium containing the CYP3A4 probe substrate (e.g., 100 μM testosterone or 5 μM midazolam) for a specified time (e.g., 30-60 minutes). c. Collect the supernatant and analyze the formation of the specific metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) using a validated LC-MS/MS method.
- Assessment of CYP3A4 mRNA Expression (Optional): a. After the induction period, lyse the
 cells and isolate total RNA. b. Perform qRT-PCR using primers specific for CYP3A4 and a
 housekeeping gene for normalization.
- Calculate the fold induction of CYP3A4 activity and/or mRNA expression for each treatment condition relative to the vehicle control.

Visualizations

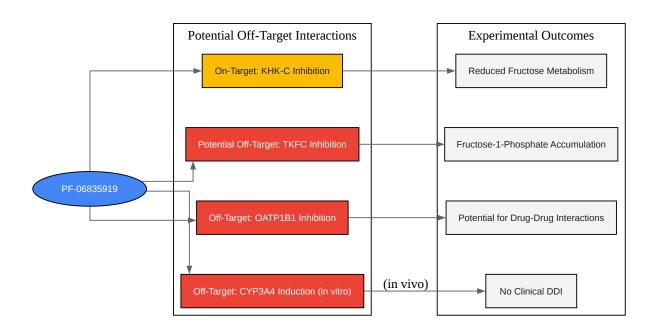












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